molecular formula C13H9IO B1337093 3-Iodobenzophenone CAS No. 25116-37-4

3-Iodobenzophenone

Cat. No.: B1337093
CAS No.: 25116-37-4
M. Wt: 308.11 g/mol
InChI Key: JAFDVXCJWWEVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodobenzophenone is a useful research compound. Its molecular formula is C13H9IO and its molecular weight is 308.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Environmental Science and Toxicology :

    • Benzophenone-3 (BP-3), a related compound to 3-Iodobenzophenone, is extensively used as a UV filter in skincare products and as a food additive. Research has shown that high levels of BP-3 exposure could be linked to reproductive toxicity, affecting birth weight and gestational age in humans, and impacting the reproductive system in fish and rats due to its endocrine-disrupting effects (Ghazipura et al., 2017).
    • Studies on the degradation of Benzophenone-3 in aquatic environments have been conducted, focusing on advanced oxidation processes (AOPs) for water treatment, especially in swimming pools and other effluents containing BP-3 (Moradi et al., 2018).
  • Organic Chemistry and Synthesis :

    • The field of polyvalent iodine chemistry, where this compound could be a precursor, has seen significant developments. Iodine(III) and iodine(V) derivatives are used for various selective oxidative transformations in organic synthesis (Zhdankin & Stang, 2008).
    • Research has been conducted on Cu(I)-catalyzed intramolecular cyclizations of substituted 2-iodobenzophenones, which are closely related to this compound. These studies focus on developing efficient methods for the synthesis of fluorene analogues (Haggam, 2013).
  • Material Science and Spectroscopy :

    • Spectroscopic studies, such as FT-IR, FT-Raman, and UV–Visible analyses, have been performed on compounds like 4-Chloro-3-iodobenzophenone. These studies aid in understanding the molecular structure and electronic properties of such compounds (Prasad et al., 2017).

Safety and Hazards

3-Iodobenzophenone may pose certain safety hazards. It is advised to avoid breathing its dust and to use it only in a well-ventilated area . It is also recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Mechanism of Action

Target of Action

It’s structurally similar compound, benzophenone-3 (bp-3), has been reported to show estrogenic activity at human-relevant concentrations

Mode of Action

Based on the reported estrogenic activity of bp-3 , it can be hypothesized that 3-Iodobenzophenone may bind to estrogen receptors, leading to changes in gene expression and cellular function. This is purely speculative and requires experimental validation.

Biochemical Analysis

Biochemical Properties

3-Iodobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to various biochemical effects.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450 . This inhibition can lead to the accumulation of substrates and the formation of reactive intermediates, which can further interact with other biomolecules. Additionally, this compound can bind to DNA and proteins, leading to changes in their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell growth and viability . These temporal effects are important to consider when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with liver toxicity and oxidative stress in animal models . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound can also affect the levels of certain metabolites, thereby influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes . The compound can also accumulate in specific tissues, depending on its affinity for certain biomolecules and its metabolic stability .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in each compartment. Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles .

Properties

IUPAC Name

(3-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFDVXCJWWEVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423640
Record name 3-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25116-37-4
Record name 3-Iodobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Iodobenzophenone
Reactant of Route 3
3-Iodobenzophenone
Reactant of Route 4
Reactant of Route 4
3-Iodobenzophenone
Reactant of Route 5
Reactant of Route 5
3-Iodobenzophenone
Reactant of Route 6
Reactant of Route 6
3-Iodobenzophenone
Customer
Q & A

Q1: What is the significance of the high radiochemical yield achieved in the fluorine-18 nucleophilic aromatic substitution reaction involving a 3-Iodobenzophenone derivative?

A1: The research by Vaulina et al. [] highlights the remarkably high radiochemical yield (>90%) achieved for the fluorine-18 nucleophilic aromatic substitution reaction using a this compound derivative, specifically 4-(N,N,N-trimethylammonio)-3-cyano-3'-iodobenzophenone triflate. This high yield, achieved under mild conditions (room temperature in less than 10 minutes), is attributed to the structural advantage of the this compound scaffold. The presence of two electron-withdrawing groups (nitrile and carbonyl) adjacent to the trimethylammonium leaving group significantly facilitates the fluorine-18 substitution. This finding has important implications for the efficient synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging.

Q2: Can you explain the role of this compound in the development of structurally identical compounds for comparative imaging studies?

A2: Vaulina et al. [] employed this compound as a key building block in the synthesis of structurally identical compounds designed for comparative imaging studies using both PET and SPECT. The researchers synthesized two radioisotopomers: N-[2-fluoro-5-(3-[I-131]iodobenzoyl)benzyl]-2-bromoacetamide (1) containing I-131 and N-[2-[F-18]fluoro-5-(3-iodobenzoyl)benzyl]-2-bromoacetamide (2) containing F-18. The this compound moiety remains constant in both compounds, ensuring their structural similarity and minimizing potential differences in biological properties. This approach allows for direct comparison of imaging results obtained from different modalities, providing valuable insights into biological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.